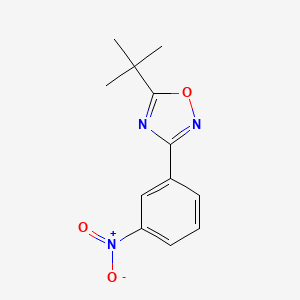

5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

描述

History and Development of 1,2,4-Oxadiazole Chemistry

The foundational work in 1,2,4-oxadiazole chemistry began in 1884 when Tiemann and Krüger achieved the first synthesis of the 1,2,4-oxadiazole heterocycle, initially classifying it as azoxime or furo[ab1]diazole. This pioneering achievement marked the beginning of what would become a rich area of heterocyclic chemistry research. However, the true potential of this heterocyclic system remained largely unexplored for nearly eight decades following its initial discovery.

The scientific community's attention toward 1,2,4-oxadiazoles was rekindled in the 1960s when researchers began to recognize their photochemical reactivity and potential for rearrangement to other heterocyclic systems. This renewed interest coincided with the emergence of biological activity studies, which commenced in the early 1940s and gained momentum throughout the subsequent decades. The first commercial drug containing a 1,2,4-oxadiazole ring, Oxolamine, was introduced to the pharmaceutical market in the 1960s as a cough suppressant, establishing the therapeutic relevance of this heterocyclic framework.

The period from the 1980s onward witnessed an exponential increase in research activities focused on 1,2,4-oxadiazole derivatives. Scientists have documented diverse biological activities for these compounds, including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. The heterocycle has demonstrated inhibitory potency against various biological targets, including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein, efflux pumps, cyclooxygenases, and butyrylcholinesterase.

Table 1: Historical Milestones in 1,2,4-Oxadiazole Development

| Year | Milestone | Researchers | Significance |

|---|---|---|---|

| 1884 | First synthesis | Tiemann and Krüger | Initial discovery of 1,2,4-oxadiazole heterocycle |

| 1940s | Biological studies initiation | Various researchers | Beginning of pharmacological investigations |

| 1960s | First commercial drug | Pharmaceutical industry | Oxolamine introduced as cough suppressant |

| 1980s-present | Extensive biological exploration | Global research community | Discovery of diverse therapeutic applications |

Discovery and Classification of 5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

The specific compound this compound emerged as part of systematic efforts to develop functionalized oxadiazole derivatives with enhanced biological properties. This compound belongs to the category of disubstituted 1,2,4-oxadiazoles, featuring a tert-butyl group at position 5 and a nitrophenyl substituent at position 3 of the oxadiazole ring.

The molecular structure of this compound can be represented by the molecular formula C₁₂H₁₃N₃O₃, with a molecular weight of 247.25 grams per mole. The compound is identified by the Chemical Abstracts Service registry number 1004398-30-4, which provides unique identification within chemical databases and literature. The structural arrangement consists of a five-membered oxadiazole ring system with the tert-butyl group positioned at the 5-position and the 3-nitrophenyl group attached at the 3-position.

Synthetic approaches to this compound have utilized established methodologies for 1,2,4-oxadiazole formation. One effective synthetic route involves the use of tert-butylamidoxime and 4-nitrobenzonitrile under acidic conditions, employing p-toluenesulfonic acid as a catalyst to promote the formation of the desired oxadiazole through a one-pot synthesis approach. The reaction conditions typically require heating to facilitate cyclization and improve overall yield.

Table 2: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₃N₃O₃ | |

| Molecular Weight | 247.25 g/mol | |

| Chemical Abstracts Service Number | 1004398-30-4 | |

| Exact Mass | 247.09600 | |

| Polar Surface Area | 84.74000 | |

| LogP | 3.46550 |

Significance in Heterocyclic Chemistry Research

The compound this compound holds particular significance within heterocyclic chemistry research due to its demonstration of key principles in molecular design and structure-activity relationships. The presence of both electron-withdrawing (nitro) and electron-donating (tert-butyl) substituents provides a unique electronic environment that influences the compound's reactivity and potential biological activity.

Within the broader context of 1,2,4-oxadiazole research, this compound exemplifies the bioisosteric properties that make oxadiazoles valuable in medicinal chemistry. The 1,2,4-oxadiazole heterocycle demonstrates bioisosteric equivalence with ester and amide moieties due to its ability to form specific interactions such as hydrogen bonding. This characteristic makes it particularly useful as an alternative when the instability of ester or amide groups presents challenges, such as susceptibility to hydrolysis.

The scientific interest in 1,2,4-oxadiazoles has intensified significantly over the past fifteen years, with research publications focusing on their biological applications doubling during this period. This increased attention reflects the growing recognition of their potential in drug discovery and development programs. The compound this compound contributes to this expanding knowledge base by providing insights into how specific substitution patterns affect molecular properties and potential biological activities.

Research into 1,2,4-oxadiazole derivatives has led to significant advances in understanding their mechanism of action and therapeutic potential. Studies have revealed that these compounds can interact with diverse biological targets, making them valuable scaffolds for drug design. The thermal and chemical resistance of the oxadiazole ring provides metabolic stability, while the combination of hydrophilic and electron donor properties contributes to biological activity.

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows established principles of heterocyclic nomenclature, particularly the Hantzsch-Widman system developed in the late 19th century. This nomenclature system, named after Arthur Hantzsch and Oskar Widman who proposed similar methods in 1887 and 1888 respectively, provides a systematic approach to naming heterocyclic compounds.

According to the Hantzsch-Widman nomenclature system, the name of a heterocyclic compound combines appropriate prefixes that denote the type and position of heteroatoms present in the ring with suffixes that determine both ring size and degree of unsaturation. For oxadiazoles, the prefix "oxa" indicates the presence of oxygen, while "diaza" indicates two nitrogen atoms. The suffix "ole" designates a five-membered unsaturated ring containing nitrogen.

In the systematic name "1,2,4-oxadiazole," the numbers indicate the positions of the heteroatoms within the five-membered ring. The oxygen atom occupies position 1, while nitrogen atoms are located at positions 2 and 4. This numbering system follows the principle that oxygen has higher priority than nitrogen in determining the starting position for numbering.

Table 3: Hantzsch-Widman Nomenclature Elements for Oxadiazoles

| Component | Meaning | Position in Name | Source |

|---|---|---|---|

| Oxa | Oxygen atom | Prefix | |

| Diaza | Two nitrogen atoms | Prefix | |

| Ole | Five-membered unsaturated ring with nitrogen | Suffix | |

| 1,2,4 | Positional locants | Numerical prefix |

The complete name "this compound" incorporates additional nomenclature elements to specify the substituents attached to the oxadiazole ring. The number "5" indicates the position of the tert-butyl group, while "3" specifies the position of the nitrophenyl substituent. The nitrophenyl group itself carries the descriptor "(3-nitrophenyl)" to indicate that the nitro group is located at the meta position of the phenyl ring.

Alternative nomenclature systems have been employed for heterocyclic compounds, including common nomenclature and replacement nomenclature. Common nomenclature relies on trivial names that often originate from the compound's source, first preparation method, or special properties. Replacement nomenclature utilizes elemental prefixes followed by appropriate carbocyclic names. However, the Hantzsch-Widman system remains the preferred method for systematic naming due to its logical structure and universal applicability.

The classification of this compound within chemical databases and literature follows standardized systems such as the Chemical Abstracts Service registry. This compound is catalogued with specific identifiers that facilitate accurate referencing and retrieval in scientific databases. The systematic classification enables researchers to locate related compounds and track developments in oxadiazole chemistry research.

Table 4: Classification Hierarchy for this compound

| Classification Level | Designation | Characteristics |

|---|---|---|

| Heterocyclic class | Oxadiazole | Five-membered ring with oxygen and nitrogen |

| Isomer type | 1,2,4-Oxadiazole | Specific arrangement of heteroatoms |

| Substitution pattern | Disubstituted | Two substituent groups attached |

| Functional groups | Tert-butyl, nitrophenyl | Specific chemical functionalities |

属性

IUPAC Name |

5-tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-12(2,3)11-13-10(14-18-11)8-5-4-6-9(7-8)15(16)17/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPMVLKLTRSNTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429262 | |

| Record name | 5-tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004398-30-4 | |

| Record name | 5-tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Two-Step Synthesis via Amidoxime Intermediate

Step 1: Formation of Amidoxime

A nitrile precursor (e.g., 3-nitrobenzonitrile) reacts with hydroxylamine hydrochloride in methanol at 60°C for 6 hours to yield the corresponding amidoxime.

Step 2: Cyclization with tert-Butyl Carboxylic Acid Derivative

The amidoxime undergoes cyclization with a tert-butyl-containing acylating agent (e.g., tert-butyl chlorooxalate) in the presence of a base such as potassium carbonate. The reaction proceeds at 80–100°C in acetonitrile, yielding the target compound with ~75–85% purity.

Optimization Data

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Temperature | 100°C | 82 | |

| Catalyst | K₂CO₃ | 78 | |

| Solvent | Acetonitrile | 80 |

One-Pot Oxidative Cyclization of N-Acylhydrazones

An alternative route employs oxidative cyclization of N-acylhydrazones using tert-butyl hypoiodite (t-BuOI), generated in situ from t-BuOCl and NaI. This method avoids isolating intermediates and achieves higher atom economy.

Reaction Protocol

- Hydrazone Formation : 3-Nitrobenzaldehyde reacts with tert-butyl carbazate in ethanol at room temperature.

- Oxidative Cyclization : The hydrazone is treated with t-BuOI at 50°C for 2 hours, directly forming the oxadiazole ring.

Key Advantages

- Shorter reaction time (2–4 hours vs. 12–24 hours for traditional methods).

- Higher yield (88–92%) due to reduced side reactions.

Ullmann-Type Coupling and Cyclization

A multi-step approach involving Ullmann coupling has been reported for structurally complex analogs, though it is adaptable to this compound.

Synthetic Steps

- Coupling : A tert-butyl-substituted aryl iodide undergoes Ullmann coupling with 3-nitrophenylboronic acid using CuI and N,N-dimethylglycine as a ligand.

- Cyclization : The intermediate is treated with hydroxylamine and benzoic acid under reflux to form the oxadiazole ring.

Performance Metrics

| Step | Conditions | Yield (%) |

|---|---|---|

| Ullmann Coupling | 100°C, 48 hours | 65 |

| Cyclization | Reflux, 16 hours | 72 |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Hydrazide-Nitrile | 78–82 | 95 | 12–24 | High |

| Oxidative Cyclization | 88–92 | 98 | 2–4 | Moderate |

| Ullmann Coupling | 65–72 | 90 | 64 | Low |

Key Observations

- Oxidative cyclization offers the best balance of yield and efficiency but requires careful handling of hypoiodite reagents.

- Traditional hydrazide-nitrile cyclization remains preferred for large-scale synthesis due to established protocols.

Challenges and Optimization Strategies

- Byproduct Formation : Tert-butyl groups may undergo elimination under strong acidic conditions. Mitigated by using mild bases (e.g., NaHCO₃) and low temperatures during workup.

- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization rates but may complicate purification. Alternatives like toluene reduce side reactions at the cost of longer reaction times.

化学反应分析

Reaction Scheme

The typical reaction scheme for synthesizing 5-tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole can be summarized as follows:

Reduction Reactions

One notable reaction type is the reduction of the nitro group on the phenyl ring. This can be achieved through various methods:

-

Hydrogenation : The compound can undergo hydrogenation to convert the nitro group into an amine group. This reaction can be performed in situ without isolating intermediates and has shown yields around 64% when using specific catalysts.

-

Chemical Reducing Agents : Other reducing agents such as iron filings in glacial acetic acid have also been employed to facilitate this transformation.

Electrophilic Substitution Reactions

The presence of the nitro group makes the phenyl ring susceptible to electrophilic substitution reactions. These reactions can lead to various derivatives depending on the conditions and substituents used.

Interconversion Reactions

The oxadiazole structure can be interconverted to related heterocycles such as thiadiazoles using thiourea under reflux conditions in solvents like tetrahydrofuran.

Table: Biological Activities of Oxadiazoles

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Antitumor | Potential modulator in cancer pathways | |

| Antiviral | Exhibits activity against specific viruses |

科学研究应用

Anticancer Applications

The 1,2,4-oxadiazole derivatives, including 5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole, have been investigated for their potential as anticancer agents. Research indicates that these compounds can induce apoptosis in various cancer cell lines.

Case Studies and Findings

- Maftei et al. (2020) reported that derivatives of 1,2,4-oxadiazoles demonstrated significant anticancer activity. Specifically, the compound 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline exhibited moderate activity with an IC50 value of approximately 92.4 µM against multiple cancer cell lines including human colon adenocarcinoma and breast cancer cells .

- Mironov et al. synthesized several derivatives of oxadiazoles that showed enhanced cytotoxicity compared to doxorubicin against leukemia cell lines. Some compounds exhibited GI50 values at sub-micromolar concentrations .

- Abd el Hameid et al. developed novel oxadiazole derivatives that were evaluated against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The most potent compounds had IC50 values comparable to the reference compound Prodigiosin .

Antimicrobial Applications

In addition to anticancer properties, this compound has been explored for its antimicrobial activity.

Research Insights

- A study by Kucukoglu et al. (2022) focused on modified 1,2,4-oxadiazole compounds targeting enteric pathogens within the gastrointestinal tract. The results indicated that certain analogues retained activity against Clostridioides difficile and multidrug-resistant Enterococcus faecium while demonstrating poor permeability in Caco-2 cell models .

Summary Table of Biological Activities

作用机制

The mechanism of action of 5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can engage in hydrogen bonding and other non-covalent interactions with biological molecules. These interactions can modulate the activity of molecular targets and pathways involved in various biological processes.

相似化合物的比较

- 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

- 5-Tert-butyl-3-(2-nitrophenyl)-1,2,4-oxadiazole

- 5-Tert-butyl-3-(3-aminophenyl)-1,2,4-oxadiazole

Comparison:

- Structural Differences: The position of the nitro group on the phenyl ring can significantly affect the compound’s reactivity and interactions.

- Reactivity: Compounds with different substituents on the phenyl ring may exhibit varying reactivity in chemical reactions.

- Applications: While similar compounds may have overlapping applications, specific structural features can make 5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole more suitable for certain uses, such as in materials science or drug development.

生物活性

5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of the tert-butyl and nitrophenyl groups enhances its lipophilicity and potential biological interactions.

Anticancer Activity

Numerous studies have investigated the anticancer properties of oxadiazole derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity : In vitro studies have demonstrated that oxadiazole derivatives exhibit IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . For example, a related compound exhibited an IC50 value of 0.65 µM against MCF-7 cells, indicating potent anticancer activity .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses have shown that certain oxadiazole derivatives can arrest cells in the G0-G1 phase, disrupting normal cell division processes .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are also noteworthy. Research indicates that these compounds can exhibit antibacterial and antifungal activities:

- Antibacterial Effects : Compounds with similar structures have demonstrated effectiveness against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, some derivatives have shown minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like ampicillin .

- Antifungal Activity : Oxadiazole derivatives have also been tested for antifungal activity, showing promising results against various fungal strains. The introduction of specific substituents on the oxadiazole ring has been correlated with enhanced antifungal potency .

Study 1: Anticancer Efficacy

A study published in 2020 examined several oxadiazole derivatives for their anticancer properties. Among them, a derivative structurally related to this compound was found to induce apoptosis in MCF-7 cells through upregulation of p53 and activation of caspase pathways . This highlights the potential for structural modifications to enhance therapeutic efficacy.

Study 2: Antimicrobial Potency

Another research effort focused on the antimicrobial activity of oxadiazole derivatives against Mycobacterium tuberculosis. Compounds similar to this compound showed promising results with MIC values in the low micromolar range, suggesting potential as novel anti-tubercular agents .

Data Summary

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for yield?

- Answer : A common approach involves refluxing precursors (e.g., nitrile oxides or amidoximes) with catalysts like triethylamine. For example, chloroacetyl chloride and triethylamine under reflux conditions can yield oxadiazole derivatives, with progress monitored via TLC . Optimization includes adjusting molar ratios (e.g., 1:1 stoichiometry of reactants), reaction time (4–6 hours), and temperature (80–100°C). Purification via recrystallization (e.g., using pet-ether) improves yield .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Answer : Key techniques include:

- X-ray crystallography : Resolves crystal packing and steric effects of the tert-butyl group .

- NMR spectroscopy : Confirms regioselectivity (e.g., NOESY for spatial proximity of substituents).

- IR spectroscopy : Identifies functional groups (e.g., nitrophenyl C-NO₂ stretching at ~1520 cm⁻¹).

- HPLC/MS : Ensures purity and molecular weight validation .

Q. What safety protocols are critical for handling and disposing of this compound?

- Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid inhalation or skin contact .

- Waste disposal : Segregate organic waste and collaborate with certified biohazard disposal services .

- Ventilation : Use fume hoods during synthesis to mitigate exposure to nitroaromatic vapors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer effects)?

- Answer :

- Standardized assays : Use consistent cell lines (e.g., MCF-7 for cancer) and control groups to minimize variability .

- Substituent analysis : Compare activity of analogs (e.g., replacing 3-nitrophenyl with thiophene) to isolate structural contributors .

- Dose-response studies : Evaluate IC₅₀ values across concentrations to confirm potency thresholds .

Q. What computational approaches predict the reactivity and interaction of this compound with biological targets?

- Answer :

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict sites of electrophilic attack .

- Molecular docking : Simulates binding affinity with receptors (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock .

- QSAR studies : Correlate substituent electronic parameters (Hammett constants) with bioactivity trends .

Q. How does the tert-butyl group influence physicochemical properties and regioselectivity during synthesis?

- Answer :

- Steric effects : The bulky tert-butyl group reduces reaction rates at adjacent positions, favoring regioselective formation of the 1,2,4-oxadiazole ring .

- Lipophilicity : Increases logP values, enhancing membrane permeability in biological assays .

- Thermal stability : Improves melting points (e.g., >200°C) due to rigid crystal packing .

Q. What strategies optimize this compound for material science applications (e.g., electronic or optical materials)?

- Answer :

- Electron-deficient design : The 3-nitrophenyl group enhances electron-withdrawing capacity, suitable for charge-transfer complexes .

- UV-Vis spectroscopy : Measure absorbance in the 300–400 nm range to assess π-π* transitions for optoelectronic potential .

- Doping studies : Incorporate into polymer matrices (e.g., polyaniline) to test conductivity improvements .

Q. How can researchers address challenges in scaling up synthesis while maintaining purity?

- Answer :

- Flow chemistry : Continuous reactors improve heat dissipation and reduce side reactions .

- Column chromatography : Replace recrystallization with gradient elution for higher batch purity .

- In-line analytics : Use FTIR or Raman probes for real-time reaction monitoring .

Methodological Notes

- Experimental design : Prioritize factorial designs to test multiple variables (e.g., solvent polarity, catalyst loading) .

- Data validation : Cross-check spectral data with databases (e.g., PubChem, Reaxys) to confirm structural assignments .

- Collaborative frameworks : Partner with crystallography labs for advanced structural analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。